ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate
Description
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate is a β-keto ester derivative featuring a pyrazole substituent. This compound is structurally characterized by a conjugated enolate system, an ester group, and a 1-methyl-1H-pyrazole ring at the 4-position.
Properties
IUPAC Name |
ethyl (Z)-4-hydroxy-4-(2-methylpyrazol-3-yl)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-11-12(7)2/h4-6,13H,3H2,1-2H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQNQIXXEJTLGI-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=CC=NN1C)\O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562232-38-5 | |
| Record name | ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-butan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate, enabling a systematic comparison of substituent effects on properties and reactivity.
Ethyl 2-Hydroxy-4-(Hydroxyphenyl)-4-Oxobut-2-Enoate Derivatives
Compounds 23 and 24 (HETEROCYCLES, 2004) differ in the position of the hydroxyl group on the phenyl ring:
- Ethyl 2-hydroxy-4-(2-hydroxyphenyl)-4-oxobut-2-enoate (23): Melting point: 202–204°C $ ^1H $-NMR: Aromatic protons (δ 6.63–7.63), hydroxyl proton at δ 15.70 (indicating strong intramolecular hydrogen bonding). Elemental analysis: C 65.31%, H 5.63% (vs. calculated C 65.45%, H 5.49%) .
- Ethyl 2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoate (24): Melting point: 112–115°C $ ^1H $-NMR: Aromatic protons (δ 6.69–7.19), hydroxyl proton at δ 9.40 (weaker hydrogen bonding). Elemental analysis: C 61.25%, H 5.43% (vs. calculated C 61.02%, H 5.12%) .
Key Observations :
- The ortho-hydroxyl group in compound 23 results in a significantly higher melting point (202–204°C) compared to the para-substituted derivative 24 (112–115°C), likely due to stronger intramolecular hydrogen bonding in 23 .
Pyrazole-Containing Analogs
- 4-(Methyl((1-Methyl-1H-Pyrazol-5-yl)Methyl)Amino)-4-Oxobut-2-Enoic Acid: This compound replaces the ester group with a carboxylic acid and introduces a methylamino linker. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, making it more water-soluble than the ester-containing target compound .
- Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-4H-Pyran Derivatives (11a/b): These compounds (Molecules, 2012) feature fused pyran-pyrazole systems with cyano or ester substituents. Their synthesis involves condensation with malononitrile or ethyl cyanoacetate under reflux, contrasting with the simpler β-keto ester formation in the target compound .
Structural and Functional Implications
Substituent Effects on Reactivity
- Hydroxyphenyl vs. Pyrazole: Hydroxyphenyl derivatives (e.g., 23, 24) undergo reactions typical of phenolic compounds, such as electrophilic substitution. In contrast, the pyrazole ring in the target compound may participate in coordination chemistry or act as a hydrogen-bond acceptor .
- Ester vs. Carboxylic Acid : The ester group in the target compound reduces acidity compared to its carboxylic acid analog, favoring nucleophilic acyl substitution over deprotonation .
Physicochemical Properties
| Property | Target Compound (Pyrazole) | Compound 23 (2-Hydroxyphenyl) | Compound 24 (3-Hydroxyphenyl) |
|---|---|---|---|
| Melting Point | Not reported | 202–204°C | 112–115°C |
| Key Functional Groups | Ester, Pyrazole | Ester, Phenolic -OH (ortho) | Ester, Phenolic -OH (para) |
| Hydrogen Bonding | Moderate (pyrazole N) | Strong (intramolecular -OH) | Weak (intermolecular -OH) |
Biological Activity
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate (commonly referred to as compound E) is a chemical compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
- Molecular Formula : CHNO
- CAS Number : 83396277
- IUPAC Name : this compound
Compound E exhibits its biological activity primarily through its interaction with various biological targets. The presence of the pyrazole ring is significant in mediating these interactions, which can lead to diverse pharmacological effects.
- Antioxidant Activity : Research indicates that compounds containing a pyrazole moiety often exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in conditions associated with inflammation and oxidative damage .
- Anticancer Potential : Recent studies have explored the anticancer properties of similar compounds, suggesting that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The pyrazole structure is known for its ability to interact with various enzymes involved in cancer cell metabolism .
- Anti-inflammatory Effects : Compounds like E have shown promise in reducing inflammation markers in vitro and in vivo. This is particularly beneficial for conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various pyrazole derivatives demonstrated that compounds similar to E exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, highlighting the potential of E as a lead compound for further development in cancer therapy .
Case Study: Anti-inflammatory Properties
In an experimental model of inflammation, this compound was administered to mice subjected to induced inflammatory responses. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
